![molecular formula C21H23N3O4 B11116427 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide](/img/structure/B11116427.png)

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

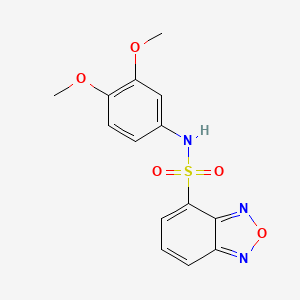

Le 2-{4-[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]phénoxy}-N-(2-méthylpropyl)acétamide est un composé organique synthétique appartenant à la classe des dérivés oxadiazoles. Ce composé se caractérise par la présence d'un cycle oxadiazole, connu pour ses diverses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-{4-[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]phénoxy}-N-(2-méthylpropyl)acétamide implique généralement un processus en plusieurs étapes :

Formation du cycle oxadiazole : Le cycle oxadiazole est synthétisé en faisant réagir la 4-méthoxybenzohydrazide avec un dérivé d'acide carboxylique approprié dans des conditions de déshydratation. Les réactifs couramment utilisés incluent l'oxychlorure de phosphore (POCl₃) ou le chlorure de thionyle (SOCl₂).

Couplage avec le phénol : L'intermédiaire oxadiazole résultant est ensuite couplé avec l'acide 4-hydroxyphénylacétique à l'aide d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP).

Amidation : La dernière étape implique l'amidation du dérivé de l'acide phénoxyacétique avec la 2-méthylpropylamine dans des conditions douces, généralement en utilisant un agent de couplage tel que la N,N'-diisopropylcarbodiimide (DIC).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification évolutives telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-{4-[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]phénoxy}-N-(2-méthylpropyl)acétamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe méthoxy peut être oxydé en groupe hydroxyle à l'aide de réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).

Réduction : Le cycle oxadiazole peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution : Le groupe phénoxy peut subir des réactions de substitution nucléophile avec des halogènes ou d'autres nucléophiles en milieu basique.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)

Réduction : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)

Substitution : Hydroxyde de sodium (NaOH), carbonate de potassium (K₂CO₃)

Principaux produits formés

Oxydation : Formation de dérivés 4-hydroxyphényles

Réduction : Formation de dérivés amines

Substitution : Formation de dérivés phénoxy halogénés

4. Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.

Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-{4-[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]phénoxy}-N-(2-méthylpropyl)acétamide implique son interaction avec des cibles moléculaires telles que l'EGFR et le VEGFR-2. Le composé se lie aux sites actifs de ces récepteurs, inhibant leur activité et bloquant ainsi les voies de signalisation qui favorisent la prolifération et la survie des cellules cancéreuses . Des études de docking moléculaire ont montré que le composé présente de fortes affinités de liaison à ces cibles, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide involves its interaction with molecular targets such as EGFR and VEGFR-2. The compound binds to the active sites of these receptors, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival . Molecular docking studies have shown that the compound exhibits strong binding affinities to these targets, making it a promising candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-méthoxyphényl)-2-[4-(3-oxo-3-phénylprop-1-én-1-yl)phénoxy]acétamide

- 4-(((4-méthoxyphényl)amino)méthyl)-N,N-diméthylaniline

- 2-méthoxy-5-((phénylamino)méthyl)phénol

Unicité

Le 2-{4-[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]phénoxy}-N-(2-méthylpropyl)acétamide est unique en raison de son cycle oxadiazole, qui confère des activités biologiques distinctes. Comparé à des composés similaires, il a montré des affinités de liaison plus élevées à l'EGFR et au VEGFR-2, ce qui en fait un inhibiteur plus puissant de ces cibles .

Propriétés

Formule moléculaire |

C21H23N3O4 |

|---|---|

Poids moléculaire |

381.4 g/mol |

Nom IUPAC |

2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C21H23N3O4/c1-14(2)12-22-19(25)13-27-18-10-6-16(7-11-18)21-23-20(24-28-21)15-4-8-17(26-3)9-5-15/h4-11,14H,12-13H2,1-3H3,(H,22,25) |

Clé InChI |

CTIABKJWTDFCDP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11116345.png)

![3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11116350.png)

![5-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11116352.png)

![N-(1-{N'-[(E)-{4-[(3-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B11116364.png)

![Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11116377.png)

![4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116384.png)

![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11116389.png)

![3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11116391.png)

![Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11116401.png)

![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116404.png)

![(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)](/img/structure/B11116414.png)